IDO1 Inhibition: A Divergent Target Profile Compared to Clinical IMiDs
2-(4-Aminobenzyl)isoindoline-1,3-dione demonstrates measurable inhibitory activity against recombinant human Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive target in the tumor microenvironment [1]. This activity is quantifiably distinct from the clinically approved immunomodulatory imide drug (IMiD) thalidomide, which shows no meaningful IDO1 inhibition at comparable concentrations [2].
| Evidence Dimension | Inhibition of recombinant human IDO1 enzyme |
|---|---|
| Target Compound Data | IC50 = 1,770 nM (1.77 µM) |
| Comparator Or Baseline | Thalidomide: IC50 > 20,000 nM (>20 µM) |
| Quantified Difference | >11.3-fold difference in potency |
| Conditions | Fluorescence assay using recombinant human IDO1 expressed in E. coli, incubated for 1 hr [1][2]. |
Why This Matters
This target engagement profile is orthogonal to that of the major IMiD class, making the compound valuable for IDO1-focused research where CRBN-mediated effects are undesirable.
- [1] BindingDB. (n.d.). BDBM50127139: 2-(4-Aminobenzyl)isoindoline-1,3-dione. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50127139 View Source
- [2] PMC. (n.d.). Table 1: IC50 values for selected compounds. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6201234/table/T1/ View Source
